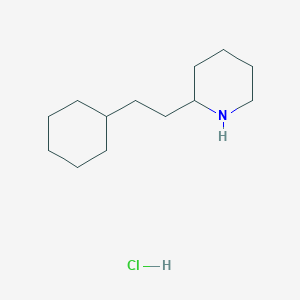

2-(2-Cyclohexylethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

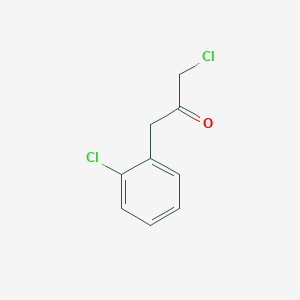

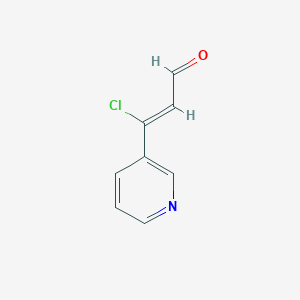

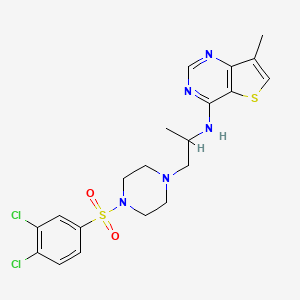

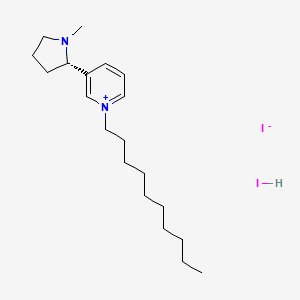

“2-(2-Cyclohexylethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H26ClN. It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

Piperidine, the core structure in “this compound”, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

2-(2-Cyclohexylethyl)piperidine hydrochloride has been involved in the synthesis of various compounds with antimicrobial activities. For instance, (Ovonramwen, Owolabi, & Oviawe, 2019) synthesized a compound using a similar structure that exhibited moderate antimicrobial activities against E. coli, B. subtilis, and other pathogens.

Cytotoxic and Anticancer Agents

Compounds related to this compound have shown potential as cytotoxic and anticancer agents. (Dimmock et al., 1998) reported that certain piperidine derivatives exhibited significant cytotoxicity towards various cancer cells and might represent a new class of cytotoxic agents.

Antihistaminic Activities

Research into N-heterocyclic 4-piperidinamines, which are related to this compound, has shown promising antihistaminic activities. A study by (Janssens et al., 1985) synthesized and evaluated a series of these compounds, noting potent antihistamine properties after oral administration.

Conformational Studies and Crystal Structure

Studies involving the crystal and molecular structure of compounds similar to this compound have been conducted. For instance, (Szafran, Komasa, & Bartoszak-Adamska, 2007) characterized 4-Piperidinecarboxylic acid hydrochloride, elucidating its crystal structure and hydrogen bonding interactions.

Antitussive Action

Piperidine derivatives, which include structures similar to this compound, have been explored for their antitussive (cough-suppressing) properties. A patent by (Haus, 1998) discusses therapeutic compositions containing these derivatives for producing antitussive effects.

Analgesic Effects

Derivatives of phencyclidine, to which this compound is structurally related, have been studied for their analgesic (pain-relieving) effects. (Ahmadi & Mahmoudi, 2005) synthesized and studied the biological properties of some of these derivatives, highlighting their potential for treating pain.

Antimalarial Agents

Piperidine derivatives have also been evaluated as potential antimalarial agents. For example, (Klaymann, Scovill, Bartosevich, & Mason, 1979) reported on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones with improved potency against malaria.

Chemical Cleavage in DNA Studies

Certain amines, including those related to this compound, have been used for cleaving abasic and UV-irradiated DNA. (McHugh & Knowland, 1995) demonstrated the use of these amines in studying DNA damage without inflicting non-specific damage.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Cyclohexylethyl)piperidine hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, and suppresses their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . The downstream effects of this suppression include a reduction in inflammation and pain, as these eicosanoids are involved in the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of eicosanoids, leading to a decrease in inflammation and pain . In particular, compounds similar to this compound have shown significant inhibition of COX-1 and COX-2 enzymes, leading to a decrease in inflammation .

Propriétés

IUPAC Name |

2-(2-cyclohexylethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCROXSLBLDVPJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607775 |

Source

|

| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60601-60-7 |

Source

|

| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)

![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)